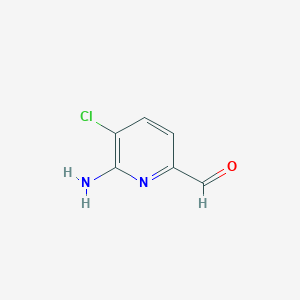
6-Amino-5-chloropicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-chloropicolinaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of picolinaldehyde, where the amino group is positioned at the 6th carbon and the chlorine atom at the 5th carbon of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloropicolinaldehyde typically involves the chlorination of picolinaldehyde followed by the introduction of the amino group. One common method is:
Chlorination: Picolinaldehyde is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 5th position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-chloropicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Amino-5-chloropicolinic acid.
Reduction: 6-Amino-5-chloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-chloropicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-5-chloropicolinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and aldehyde groups allow it to form Schiff bases with amines, which can be crucial in enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloropicolinaldehyde: Similar structure but lacks the amino group at the 6th position.
6-Chloropicolinaldehyde: Similar structure but lacks the amino group at the 5th position.
6-Amino-5-carboxamidouracil: Contains an amino group but has a different core structure.
Uniqueness
6-Amino-5-chloropicolinaldehyde is unique due to the presence of both the amino and chlorine groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H5ClN2O |
|---|---|
Molekulargewicht |
156.57 g/mol |
IUPAC-Name |
6-amino-5-chloropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)9-6(5)8/h1-3H,(H2,8,9) |
InChI-Schlüssel |
VKWPNUUZJDLSHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1C=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


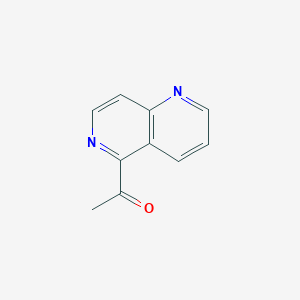


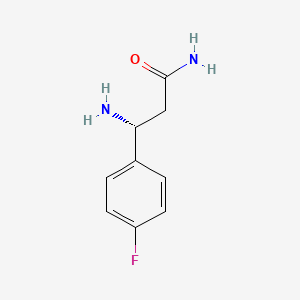
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
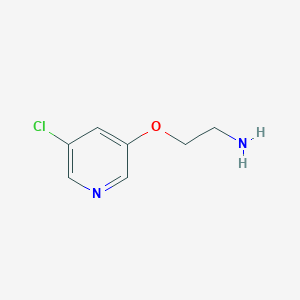
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
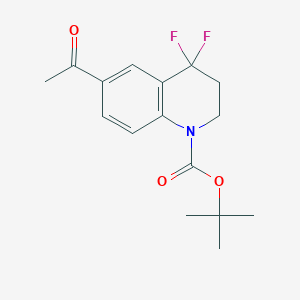
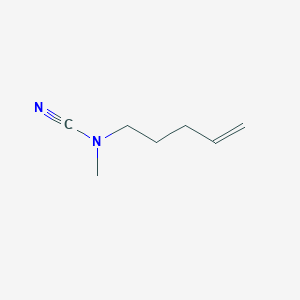
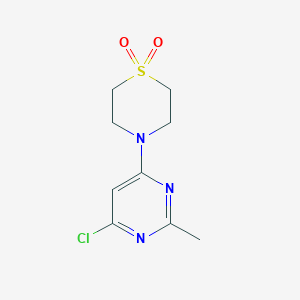

![Rel-benzyl (2R,6R)-2-methyl-4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13332892.png)
![(R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13332904.png)

